Cas no 858671-77-9 (Ethyl 6-methoxy-1H-indazole-3-carboxylate)
Ethyl 6-methoxy-1H-indazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-methoxy-1H-indazole-3-carboxylate
- 1H-Indazole-3-carboxylicacid, 6-methoxy-, ethyl ester
- 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER,
-
- MDL: MFCD06659783
- Inchi: 1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
- InChI Key: QQJCYCCREWJCKH-UHFFFAOYSA-N
- SMILES: O=C(C1C2C(=CC(=CC=2)OC)NN=1)OCC
Computed Properties
- Exact Mass: 220.08500
- Monoisotopic Mass: 220.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.2A^2
Experimental Properties
- PSA: 64.21000
- LogP: 1.74820
Ethyl 6-methoxy-1H-indazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940705-50mg |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940705-100mg |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940705-500mg |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 500mg |
$ 250.00 | 2022-06-05 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0194-1g |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0194-5g |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 97% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0194-500mg |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 97% | 500mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0194-250mg |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0194-100mg |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 97% | 100mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0194-50mg |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 97% | 50mg |
831.08CNY | 2021-05-08 | |
| Chemenu | CM245452-1g |
Ethyl 6-methoxy-1H-indazole-3-carboxylate |
858671-77-9 | 97% | 1g |
$299 | 2023-02-17 |
Ethyl 6-methoxy-1H-indazole-3-carboxylate Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; rt; 12 h, rt
2.2 Reagents: Sodium carbonate ; neutralized, rt
Production Method 2
1.2 Reagents: Sodium nitrite , Sulfuric acid , Boric acid (H3BO3) Solvents: Water ; 0 °C; 15 min, 0 °C; 0 °C → 130 °C; 1 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; pH 8 - 9, rt
2.1 Reagents: Sodium carbonate Solvents: Acetone ; 5 min, rt
2.2 Solvents: Acetone ; rt; 6 h, rt
3.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ; 24 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water ; rt
5.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; rt; 12 h, rt
5.2 Reagents: Sodium carbonate ; neutralized, rt
Production Method 3
1.2 Reagents: Sodium carbonate ; neutralized, rt
Production Method 4
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; rt; 12 h, rt
3.2 Reagents: Sodium carbonate ; neutralized, rt
Production Method 5
1.2 Solvents: Acetone ; rt; 6 h, rt
2.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ; 24 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; rt; 12 h, rt
4.2 Reagents: Sodium carbonate ; neutralized, rt
Ethyl 6-methoxy-1H-indazole-3-carboxylate Raw materials
- 6-Methoxyindazole
- 6-Amino-1H-indazole
- 1H-Indazol-6-ol
- 2-ethoxy-2-oxoacetonitrile
- 2-(Trimethylsilyl)ethoxymethyl chloride
Ethyl 6-methoxy-1H-indazole-3-carboxylate Preparation Products
Ethyl 6-methoxy-1H-indazole-3-carboxylate Suppliers
Ethyl 6-methoxy-1H-indazole-3-carboxylate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Ethyl 6-methoxy-1H-indazole-3-carboxylate
Ethyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 858671-77-9): A Comprehensive Overview
Ethyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 858671-77-9) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential pharmacological properties. The indazole core, a heterocyclic aromatic system, is a common motif in medicinal chemistry, often contributing to the biological activity of various therapeutic agents.
The molecular structure of Ethyl 6-methoxy-1H-indazole-3-carboxylate consists of a benzene ring fused with a pyrrole ring, with an ester group attached to the third carbon of the indazole ring. The presence of the methoxy group at the sixth position enhances its interactiveness with biological targets, making it a valuable scaffold for designing novel bioactive molecules. This compound's chemical properties, including its solubility and stability, make it suitable for various synthetic transformations and functionalizations.
In recent years, there has been a surge in research focused on indazole derivatives due to their demonstrated efficacy in treating a range of diseases. Studies have highlighted the potential of Ethyl 6-methoxy-1H-indazole-3-carboxylate as a precursor in synthesizing compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, researchers have explored its utility in developing inhibitors targeting specific enzymes involved in disease pathways. The ester functionality provides a handle for further chemical modifications, allowing for the creation of libraries of derivatives with tailored biological activities.
One of the most compelling aspects of Ethyl 6-methoxy-1H-indazole-3-carboxylate is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can disrupt aberrant signaling pathways that drive disease progression. The indazole scaffold has shown promise in this regard, with several derivatives exhibiting potent kinase inhibitory activity. The methoxy group enhances binding affinity by forming hydrogen bonds and hydrophobic interactions with the target enzyme.
The synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted indole derivatives and carboxylic acid esters. Advances in catalytic methods have improved the efficiency of these reactions, making it feasible to produce larger quantities of the compound for research purposes. Additionally, modern spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.
The pharmacological evaluation of Ethyl 6-methoxy-1H-indazole-3-carboxylate has revealed several interesting findings. In vitro studies have demonstrated its ability to interact with various biological targets, including proteins and nucleic acids. These interactions often lead to modulations in cellular processes relevant to disease states. For example, preliminary data suggest that this compound may inhibit the activity of certain proteases involved in cancer cell proliferation. Further investigation is warranted to fully elucidate its mechanism of action and potential therapeutic applications.
The growing interest in natural product-inspired drug discovery has also influenced research on indazole derivatives like Ethyl 6-methoxy-1H-indazole-3-carboxylate. Many natural products contain indazole-like structures that have been isolated from plants and microorganisms. These natural products often exhibit significant biological activity and serve as inspiration for designing synthetic analogs with enhanced properties. By leveraging computational chemistry tools and high-throughput screening methods, researchers can rapidly identify promising candidates for further development.
The regulatory landscape for pharmaceutical compounds like Ethyl 6-methoxy-1H-indazole-3-carboxylate is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure the quality and consistency of their products. Regulatory agencies such as the FDA and EMA provide guidelines for conducting preclinical studies and clinical trials to assess safety and efficacy before approval for human use. The robust regulatory framework ensures that only compounds with proven benefits and minimal risks are made available to patients.
The future prospects for Ethyl 6-methoxy-1H-indazole-3-carboxylate are promising, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems may enhance the bioavailability and targeted action of this compound, potentially leading to more effective treatments for various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory discoveries into clinical reality.
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